3-Bromobenzyl-(2,5-dichlorophenyl)ether
Description
3-Bromobenzyl-(2,5-dichlorophenyl)ether is a diaryl ether compound featuring a bromine-substituted benzyl group and a 2,5-dichlorophenyl moiety.
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]-1,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-3-1-2-9(6-10)8-17-13-7-11(15)4-5-12(13)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNDYTVWBXMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromobenzyl-(2,5-dichlorophenyl)ether is an organic compound characterized by a bromine atom attached to a benzyl group, which is further linked to a 2,5-dichlorophenyl group through an ether bond. Its unique structure, which includes halogen and ether functionalities, makes it a subject of interest in various chemical and biological studies. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C13H9BrCl2O
- Molecular Weight : 332.02 g/mol
- Structure : The compound features a bromobenzyl moiety connected to a dichlorophenyl ether, influencing its reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity. The presence of bromine and chlorine atoms may enhance its effectiveness against various pathogens. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. Further studies are necessary to elucidate the precise mechanisms involved.
Study on Antimicrobial Efficacy
A study conducted on various halogenated phenyl ethers demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Control (Standard Antibiotic) | 8 | 16 |
Structure-Activity Relationship (SAR)
Research has indicated that the position of substituents on the phenyl ring significantly influences the biological activity of related compounds. For instance, variations in chlorine atom positioning can lead to differences in reactivity and potency against microbial strains.
Applications in Medicinal Chemistry
Due to its promising biological activity, this compound may serve as a precursor for developing pharmaceuticals targeting neurological or inflammatory pathways. Its unique structural features provide opportunities for synthesizing derivatives with enhanced therapeutic properties .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares 3-Bromobenzyl-(2,5-dichlorophenyl)ether with its closest analogs based on substitution patterns and functional groups:
Analysis of Substituent Effects
- Halogen Position: The 2,5-dichloro substitution (target compound) creates a para/meta halogen alignment, favoring electronic delocalization across the phenyl ring. In contrast, the 3,5-dichloro isomer (CAS 902837-58-5) exhibits symmetrical substitution, which may enhance thermal stability but reduce reactivity in electrophilic substitution reactions.
- Non-Halogenated Analogs: 3-Bromobenzyl cyclohexyl ether (CAS 1224436-10-5) lacks aromatic chlorine, resulting in lower density and melting point compared to dichlorophenyl derivatives. Its cyclohexyl group improves solubility in organic solvents like hexane. The 4-n-butylphenyl variant () replaces chlorines with a flexible alkyl chain, increasing hydrophobicity (logP ~4.5 estimated) and making it suitable for lipid-based formulations .
Commercial and Research Relevance
- Synthetic Utility : Bromine in the benzyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine substituents direct electrophilic aromatic substitution.
- Thermal Stability : Dichlorophenyl ethers generally exhibit higher thermal stability (decomposition >250°C) compared to alkyl-substituted analogs, as seen in cyclohexyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
